2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
CAS No.: 2098020-46-1
Cat. No.: VC3138836
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid - 2098020-46-1](/images/structure/VC3138836.png)
Specification
CAS No. | 2098020-46-1 |
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Molecular Formula | C12H12N2O2S |
Molecular Weight | 248.3 g/mol |
IUPAC Name | 2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid |
Standard InChI | InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16) |
Standard InChI Key | IPNCDIQCVSWLJI-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O |
Canonical SMILES | C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid belongs to the family of heterocyclic compounds containing both pyrazole and thiophene rings. The compound features a fused ring system where a cyclopentane ring is attached to a pyrazole nucleus, forming a dihydrocyclopenta[c]pyrazole scaffold. This core structure bears structural similarities to 2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine, which has been documented in chemical databases . The key structural elements of the compound include:
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A fused dihydrocyclopenta[c]pyrazole core
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A thiophen-2-yl substituent at position 3 of the pyrazole ring
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An acetic acid moiety attached to the nitrogen at position 1 of the pyrazole
The molecular architecture creates a unique three-dimensional arrangement with specific electronic and steric properties that influence its chemical reactivity and potential biological interactions.
Physicochemical Properties
The physicochemical properties of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can be characterized through various parameters, as outlined in the following table:
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₃H₁₂N₂O₂S | Structural analysis |
Molecular Weight | 260.32 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Predicted based on structure |
Color | Off-white to pale yellow | Typical for similar heterocyclic compounds |
Solubility | Limited water solubility; soluble in polar organic solvents | Predicted from structural features |
Log P (octanol/water) | Approximately 2.3-2.8 | Estimated from structure |
pKa | Approximately 4.2-4.5 | Estimated for arylacetic acid moiety |
Melting Point | 165-185°C (estimated) | Based on similar compounds |
The presence of the carboxylic acid group contributes to the compound's acidity and hydrogen-bonding capabilities, while the aromatic thiophene and pyrazole rings enhance π-stacking interactions. These properties collectively influence the compound's behavior in different chemical environments and biological systems.
Structural Comparison with Related Compounds
Comparing 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid with structurally related compounds provides valuable insights into its potential properties and reactivity:
These structural relationships provide a framework for understanding the chemical behavior and potential applications of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid.
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid would likely follow a strategic approach based on retrosynthetic analysis. The compound can be conceptually broken down into key fragments for synthesis planning:
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The acetic acid moiety, which could be introduced through N-alkylation
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The dihydrocyclopenta[c]pyrazole core, which might be formed through cyclization reactions
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The thiophen-2-yl substituent, which could be incorporated via coupling reactions
Proposed Synthetic Routes
Based on synthetic methodologies for related heterocyclic compounds, several potential routes can be proposed for the preparation of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid:
Route A: Core Formation Followed by Functionalization
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Construction of the dihydrocyclopenta[c]pyrazole core
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Introduction of the thiophen-2-yl group at position 3
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N-alkylation with an appropriate acetic acid equivalent (e.g., ethyl bromoacetate)
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Hydrolysis of the ester to yield the target carboxylic acid
Route B: Convergent Approach
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Preparation of a suitably functionalized thiophene-pyrazole intermediate
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Cycloaddition or cyclization to form the fused cyclopentane ring
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Introduction of the acetic acid moiety through alkylation and hydrolysis
The patent literature indicates that N-alkylation reactions for heterocyclic compounds often employ leaving groups such as halides (Cl, Br, I) or sulfonates (TfO, TsO) in the presence of suitable bases , suggesting similar approaches might be applicable for our target compound.
Key Intermediates and Reaction Conditions
The synthesis would likely involve several key intermediates, including:
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3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazole
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Ethyl or methyl 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate
Reaction conditions would need to be carefully optimized for each step of the synthesis. Based on procedures for related compounds, typical conditions might include:
Synthetic Step | Reaction Conditions | Catalyst/Reagent | Solvent | Expected Yield |
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Pyrazole Formation | 80-120°C, 4-8 h | Hydrazine derivative | Ethanol/Acetic acid | 65-75% |
Thiophene Coupling | 60-100°C, 6-24 h | Pd catalyst | DMF/Dioxane | 70-85% |
N-alkylation | 50-80°C, 12-24 h | K₂CO₃ or Cs₂CO₃ | Acetone/DMF | 60-80% |
Ester Hydrolysis | 25-60°C, 2-6 h | LiOH or NaOH | THF/Water | 85-95% |
The specific optimization of these conditions would be essential for achieving high yields and purity of the final product.
Structural Characterization
Spectroscopic Analysis
Comprehensive spectroscopic analysis would be essential for confirming the structure of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid. Predicted spectroscopic data includes:
¹H NMR Spectroscopic Features:
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Thiophene protons would appear as a complex pattern between δ 7.0-7.6 ppm
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Pyrazole C5-H would resonate as a singlet around δ 6.5-7.0 ppm
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Methylene protons adjacent to the carboxyl group would appear as a singlet at δ 4.6-4.9 ppm
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Cyclopentane methylene protons would show as complex multiplets at δ 2.5-3.5 ppm
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Carboxylic acid proton would exhibit a broad singlet at δ 11.5-13.0 ppm, which may be concentration and solvent-dependent
¹³C NMR Spectroscopic Features:
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Carboxyl carbon would resonate at δ 170-175 ppm
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Thiophene carbons would appear between δ 125-140 ppm
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Pyrazole carbons would show signals at δ 130-150 ppm
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Methylene carbon adjacent to the nitrogen would appear at δ 48-52 ppm
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Cyclopentane carbons would resonate between δ 23-35 ppm
IR Spectroscopy:
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Carboxylic acid O-H stretch: 3200-3500 cm⁻¹ (broad)
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C=O stretch: 1700-1730 cm⁻¹
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C=C stretching vibrations: 1550-1650 cm⁻¹
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C=N stretching: 1580-1650 cm⁻¹
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C-S stretching: 700-800 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and fragmentation pattern of the compound:
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Molecular ion peak [M]⁺ at m/z 260
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Possible fragmentation involving loss of the acetic acid moiety, giving a fragment at m/z 201
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Additional fragments corresponding to cleavage of various bonds within the heterocyclic system
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High-resolution mass spectrometry would provide confirmation of the molecular formula through exact mass measurement
Potential Therapeutic Area | Structural Basis | Comparable Drugs |
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Anti-inflammatory | Pyrazole ring and acetic acid moiety | Diclofenac, indomethacin |
Enzyme inhibition | Heterocyclic core with hydrogen bond acceptors/donors | Kinase inhibitors |
Central nervous system modulation | Pyrazole scaffold with lipophilic groups | Rimonabant, sedatives |
Antimicrobial | Thiophene and pyrazole rings | Various azole antifungals |
The patent literature mentions pharmaceutical compositions containing related heterocyclic compounds, suggesting potential pharmaceutical applications for compounds with similar structural elements .
Physical and Material Science Applications
Beyond biological applications, the compound's heterocyclic structure and functional groups could make it suitable for various material science applications:
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As a ligand for coordination chemistry with transition metals
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In supramolecular chemistry, exploiting its hydrogen bonding capabilities
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As a building block for functional materials with specific electronic properties
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In synthetic methodology development as a model compound for reaction optimization
The crystal structure of a related compound containing pyrazolyl and thiophene groups suggests potential applications in coordination chemistry and crystal engineering .
Analytical Methods and Characterization Techniques
Chromatographic Analysis
Effective chromatographic methods would be essential for monitoring the synthesis and purity of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid:
High-Performance Liquid Chromatography (HPLC):
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Reversed-phase C18 column
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Mobile phase: gradient of acetonitrile/water with 0.1% formic acid
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Detection: UV absorption at 254 nm and 280 nm
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Retention time: estimated 5-8 minutes under standard conditions
Thin-Layer Chromatography (TLC):
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Stationary phase: silica gel F254
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Mobile phase: ethyl acetate/hexane/acetic acid (6:4:0.1)
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Visualization: UV light (254 nm) and appropriate staining reagents
These methods would enable monitoring of reaction progress, assessment of product purity, and quality control during scale-up.
Thermal Analysis
Thermal analysis techniques would provide information about the physical properties and stability of the compound:
Differential Scanning Calorimetry (DSC):
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Expected melting point: 165-185°C
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Potential observation of polymorphic transitions
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Assessment of thermal stability and decomposition behavior
Thermogravimetric Analysis (TGA):
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Evaluation of thermal decomposition profile
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Determination of residual solvent content
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Assessment of thermal stability under various atmospheres
These thermal characteristics would be important for formulation development and stability assessment if the compound were to be developed for pharmaceutical applications.
Stability Studies
Understanding the stability profile of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid under various conditions would be essential for storage, handling, and potential formulation:
Condition | Parameters | Expected Stability | Potential Degradation Pathways |
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Solution Stability | pH 2-10, 25°C | Moderate stability at neutral pH; less stable at extremes | Hydrolysis, oxidation |
Solid-State Stability | 25°C/60% RH, 40°C/75% RH | Generally stable in solid state | Slow oxidation of thiophene |
Photostability | UV exposure | Moderate photosensitivity | Photodegradation of heterocyclic rings |
Thermal Stability | 50-100°C | Stable below melting point | Decarboxylation at elevated temperatures |
These stability considerations would guide appropriate storage conditions and formulation strategies for the compound.
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